molecular formula C17H24N2O B5760768 1-(cyclohexylcarbonyl)-4-phenylpiperazine

1-(cyclohexylcarbonyl)-4-phenylpiperazine

Cat. No. B5760768
M. Wt: 272.4 g/mol
InChI Key: TYFRDWJFEKSKLP-UHFFFAOYSA-N
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Description

1-(cyclohexylcarbonyl)-4-phenylpiperazine (CPP) is a chemical compound that belongs to the class of piperazine derivatives. CPP has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 1-(cyclohexylcarbonyl)-4-phenylpiperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to selectively block the activity of certain serotonin and dopamine receptors, which may contribute to its therapeutic effects in psychiatric disorders. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been shown to modulate the activity of glutamate receptors, which may be involved in its potential use as a tool compound in neuroscience research.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to have several biochemical and physiological effects in animal models and human studies. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may be involved in its potential therapeutic effects in stress-related disorders.

Advantages and Limitations for Lab Experiments

1-(cyclohexylcarbonyl)-4-phenylpiperazine has several advantages for use in lab experiments, including its selectivity for certain neurotransmitter receptors and its potential use as a tool compound in neuroscience research. However, 1-(cyclohexylcarbonyl)-4-phenylpiperazine also has some limitations, including its potential toxicity at high doses and its limited solubility in certain solvents.

Future Directions

There are several future directions for research on 1-(cyclohexylcarbonyl)-4-phenylpiperazine, including further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as its potential use as a tool compound in neuroscience research. Future research may also focus on developing new synthesis methods for 1-(cyclohexylcarbonyl)-4-phenylpiperazine to improve its purity and yield, as well as investigating its potential toxicity and safety profile. Additionally, further research may be needed to fully understand the mechanism of action of 1-(cyclohexylcarbonyl)-4-phenylpiperazine and its effects on neurotransmitter systems in the brain.

Synthesis Methods

1-(cyclohexylcarbonyl)-4-phenylpiperazine can be synthesized using various methods, including the reaction of cyclohexanone and phenylhydrazine in the presence of a catalyst, or the reaction of phenylpiperazine and cyclohexanecarbonyl chloride. The purity and yield of 1-(cyclohexylcarbonyl)-4-phenylpiperazine can be improved by using different purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

1-(cyclohexylcarbonyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and substance abuse. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and glutamate. 1-(cyclohexylcarbonyl)-4-phenylpiperazine has also been studied for its potential use as a tool compound in neuroscience research, as it can be used to selectively block the activity of certain neurotransmitter receptors.

properties

IUPAC Name

cyclohexyl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFRDWJFEKSKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(4-phenylpiperazin-1-yl)methanone

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